Ethyl 3-hydroxypicolinate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3 . The primary targets of this compound are currently unknown. This is an area of ongoing research, and more studies are needed to identify its specific targets and their roles in biological systems.
Biochemical Pathways
It’s worth noting that 3-hydroxypicolinic acid, a related compound, is an important pyridine building block of bacterial secondary metabolites . The enzymatic mechanism underlying the biosynthesis of 3-Hydroxypicolinic acid has been elucidated , which might provide some clues about the potential pathways affected by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 3-hydroxypicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .
Another method involves the reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. This reaction also requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxypicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopicolinate.
Reduction: The compound can be reduced to form ethyl 3-hydroxypiperidine-2-carboxylate.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Ethyl 3-oxopicolinate
Reduction: Ethyl 3-hydroxypiperidine-2-carboxylate
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxypicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Comparison with Similar Compounds
Ethyl 3-hydroxypicolinate can be compared with other similar compounds such as:
Ethyl 2-hydroxypicolinate: Similar structure but with the hydroxyl group at the 2-position.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-aminopicolinate: Similar structure but with an amino group instead of a hydroxyl group.
Properties
IUPAC Name |
ethyl 3-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYREQBXDUEBDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567927 | |
Record name | Ethyl 3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73406-50-5 | |
Record name | Ethyl 3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73406-50-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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